Carboxylic Acid pKa Shift Induced by C3-Fluorine: 3-Fluoro-3-phenylpropanoic Acid vs. Non-Fluorinated Parent
The electron-withdrawing inductive effect (-I) of the C3 fluorine atom increases the acidity of 3-fluoro-3-phenylpropanoic acid relative to the non-fluorinated parent 3-phenylpropanoic acid. While an experimentally measured pKa for the target compound is not publicly available, the magnitude of the fluorine effect can be quantified by reference to the α-fluorinated positional isomer 2-fluoro-3-phenylpropanoic acid (CAS 457-45-4), whose calculated pKa of 4.03 represents a ΔpKa of approximately -0.70 log units relative to 3-phenylpropanoic acid (calculated pKa 4.73) [1][2]. For the C3-fluorinated target compound, the fluorine is one additional bond removed from the carboxyl group; the inductive effect is therefore attenuated but still significant. Based on established substituent constants (σI for fluorine at β-position), the predicted pKa for 3-fluoro-3-phenylpropanoic acid falls in the range of 4.2–4.4, representing a ~0.3–0.5 log unit increase in acidity over the parent [3]. This shift alters the ionization state at pH 5.5 (LogD change) and affects passive membrane permeability predictions.
| Evidence Dimension | Carboxylic acid pKa (acidity constant) |
|---|---|
| Target Compound Data | pKa ~4.2–4.4 (predicted range based on β-fluorine inductive effect; no direct experimental value available) |
| Comparator Or Baseline | 3-Phenylpropanoic acid: pKa 4.66 (experimental, H₂O) / 4.73 (calculated, ChemBase); 2-Fluoro-3-phenylpropanoic acid: pKa 4.03 (calculated, ChemBase) |
| Quantified Difference | ΔpKa ≈ -0.3 to -0.5 vs. non-fluorinated parent (estimated); ΔpKa ≈ +0.2 to +0.4 vs. α-fluoro isomer |
| Conditions | Aqueous solution, 25°C; calculated values from JChem/ACD/Labs algorithms as reported on ChemBase |
Why This Matters
For procurement decisions, the altered pKa means this compound will exhibit different ionization and solubility behavior at physiological or assay pH compared to non-fluorinated analogs, directly affecting formulation, partitioning, and bioassay reproducibility.
- [1] ChemBase. 2-Fluoro-3-phenylpropanoic acid (CAS 457-45-4). Acid pKa: 4.0314846 (calculated). LogP: 2.0755887. https://www.chembase.cn View Source
- [2] ChemBase. 3-Phenylpropanoic acid (CAS 501-52-0). Acid pKa: 4.728925 (calculated). LogP: 2.0555627. https://www.chembase.cn/molecule-1790.html View Source
- [3] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Fluorine σI = 0.52. View Source
